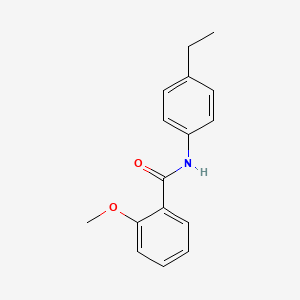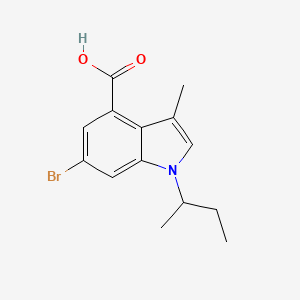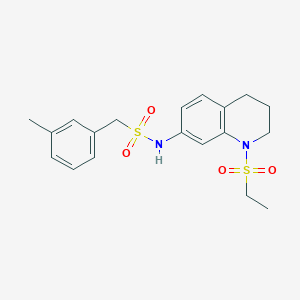
3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess various biochemical and physiological effects that make it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is not fully understood. However, it is believed to exert its biological effects by modulating various molecular targets, including enzymes and receptors involved in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea possesses various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. Moreover, it has been found to improve glucose uptake in insulin-resistant cells, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea in lab experiments is its high potency and selectivity towards its molecular targets. This compound has also been found to have low toxicity, making it a safe candidate for drug development. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions that can be explored in the research of 3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea. One of the potential areas of research is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. Another area of research is the identification of new molecular targets that can be modulated by this compound, thereby expanding its potential applications in the field of medicine. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea involves a multi-step process that requires the use of several reagents and catalysts. The synthesis starts with the reaction of furfural with pyridine-2-carboxaldehyde, followed by the addition of tert-butyl isocyanide to form the corresponding imine. The imine is then reduced using sodium borohydride to yield the corresponding amine, which is further reacted with 4-(tert-butyl)benzaldehyde to form the final product.
Wissenschaftliche Forschungsanwendungen
3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,3)17-9-11-18(12-10-17)24-21(26)25(16-20-8-6-14-27-20)15-19-7-4-5-13-23-19/h4-14H,15-16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMIXOVFOCRJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2514072.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2514073.png)
![N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2514075.png)

![2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B2514077.png)
![N-(3,4-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2514078.png)


![6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B2514083.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide](/img/structure/B2514086.png)

